Enhanced Lipophilicity: LogP Comparison vs. 5-Methyl Analog
The 5-ethyl substitution in 2,4-dichloro-5-ethylpyrimidine results in a measurably higher lipophilicity compared to its 5-methyl analog, 2,4-dichloro-5-methylpyrimidine. The calculated LogP for the target compound is 2.35 [1] to 2.15 , whereas the methyl analog exhibits a LogP of 2.09 [2]. This increase in LogP is a key design parameter for medicinal chemists aiming to improve membrane permeability or target engagement for intracellular or CNS-penetrant drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.35 [1] / 2.15 |
| Comparator Or Baseline | 2,4-Dichloro-5-methylpyrimidine (CAS 1780-31-0) LogP = 2.09 [2] |
| Quantified Difference | ΔLogP = +0.26 to +0.06 |
| Conditions | Calculated octanol-water partition coefficient (LogP) |
Why This Matters
Higher lipophilicity directly correlates with increased membrane permeability and potential for blood-brain barrier penetration, making the ethyl analog a preferred starting material for developing CNS-active or intracellular-targeting therapeutics compared to its methyl counterpart.
- [1] 0elem.com. (n.d.). 2,4-Dichloro-5-ethylpyrimidine (CAS 34171-40-9) Product Page. www.0elem.com. View Source
- [2] BOC Sciences. (n.d.). 2,4-Dichloro-5-methylpyrimidine (CAS 1780-31-0) Product Page. buildingblock.bocsci.com. View Source
